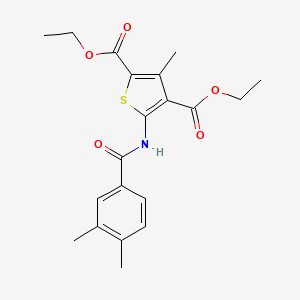

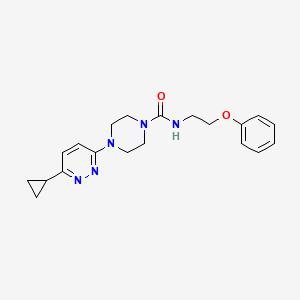

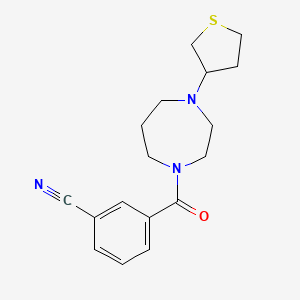

Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It might also include the conditions required for the synthesis, such as temperature, pressure, catalysts, etc .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy can be used .Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its chemical stability .Applications De Recherche Scientifique

Photochemistry and Reaction Dynamics

Shields et al. (1987) investigated the photochemistry of 4-(dimethylamido)phenyl azide, a compound related in structure to the queried molecule. Their research provided insights into the intermediacy of 5-(dimethylamido)-1,2-dehydroazepine, offering a foundation for understanding reaction dynamics under light exposure (Shields et al., 1987).

Anticancer Activity of Schiff Bases

Uddin et al. (2020) synthesized and characterized Schiff bases with potential anticancer properties, one of which includes a compound with diethylamino phenol, structurally reminiscent of the queried chemical. This research underscores the importance of molecular design in developing therapeutic agents (Uddin et al., 2020).

Cardiovascular Therapeutics

McKenna et al. (1988) synthesized dihydropyridine derivatives exploring their application as vasodilators, relevant to antihypertensive or antianginal therapies. The study's focus on dihydropyridine rings and ester functionalities provides a connection to the broader chemical family of the queried compound (McKenna et al., 1988).

Electrochromic Materials

Algi et al. (2013) developed an electrochromic copolymer based on dithienylpyrrole and EDOT, highlighting the role of thiophene derivatives in creating materials with switchable optical properties. This research is indicative of the potential applications of thiophene-containing compounds in advanced material science (Algi et al., 2013).

Radioprotective and Anticancer Agents

Ghorab et al. (2006) explored the synthesis of novel sulfur heterocyclic compounds, including thiophene derivatives, for their potential radioprotective and anticancer activities. This study suggests the versatile therapeutic applications of thiophene-based compounds (Ghorab et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

diethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-8-11(3)12(4)10-14/h8-10H,6-7H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLWUVBKOQJLHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)

![[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2959924.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)